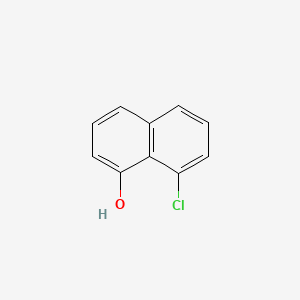
8-Chloronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloronaphthalen-1-ol is a chlorinated derivative of naphthalen-1-ol, featuring a hydroxyl (-OH) group at position 1 and a chlorine atom at position 8 on the naphthalene ring. Its molecular formula is C₁₀H₇ClO, with a molecular weight of 178.62 g/mol (inferred from its positional isomer, 4-Chloronaphthalen-1-ol ). The compound’s reactivity and physical properties are influenced by the electron-withdrawing chlorine substituent, which enhances the acidity of the hydroxyl group compared to unsubstituted naphthols.
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 8-Chloronaphthalen-1-ol and related compounds, based on evidence from diverse sources:
Functional Group Variations
- Hydroxyl vs. Sulfonic Acid/Carboxylic Acid: The sulfonic acid derivative (C₁₀H₇ClO₃S) exhibits significantly stronger acidity (pKa ~ -2 to 2) compared to this compound (pKa ~8–10), making it suitable for applications requiring water solubility and ionic interactions, such as surfactants . 8-Chloronaphthalene-1-carboxylic acid (C₁₁H₇ClO₂, MW 206.63) can participate in hydrogen bonding and salt formation, unlike the phenolic -OH group.
Aldehyde vs. Hydroxyl :
Halogen Substituent Effects
- Chlorine vs. Bromine: 8-Bromonaphthalen-1-ol (MW 222.90) has a higher molecular weight and lipophilicity (LogP ~3.5) than its chlorine analog, influencing its bioavailability and environmental persistence .
Positional Isomerism
- 8-Cl vs. 4-Cl in Naphthalen-1-ol :
Substituent Effects on Physical Properties
- Methyl vs. Hydroxyl :
- Methoxy Group :
- The methoxy group in 8-Methoxy-3-methylnaphthalen-1-ol (C₁₂H₁₂O₂) donates electrons via resonance, reducing the hydroxyl group’s acidity compared to this compound .
Properties
CAS No. |
65253-31-8 |
|---|---|
Molecular Formula |
C10H7ClO |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
8-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H7ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI Key |
QVKBELCKHUHPRW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)Cl |
Key on ui other cas no. |
65253-31-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















